molecular formula C11H12FN3 B2816366 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1157108-45-6

3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B2816366
CAS No.: 1157108-45-6
M. Wt: 205.236
InChI Key: YKOOBINOZGPYTR-UHFFFAOYSA-N
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Description

3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline: is an organic compound that features a fluorine atom attached to an aniline ring, which is further substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Attachment of the pyrazole to the aniline: The pyrazole derivative is then reacted with 3-fluoroaniline through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

    Final product purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The pyrazole moiety can also contribute to the compound’s overall activity by participating in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

  • 3-chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
  • 3-bromo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
  • 3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

Comparison:

  • Uniqueness: The presence of the fluorine atom in 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs.
  • Reactivity: The fluorine atom can influence the compound’s reactivity in substitution reactions, making it more selective in certain transformations.
  • Biological Activity: The fluorine atom can enhance the compound’s biological activity by improving its binding affinity to specific targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-9(7-14-15-8)6-13-11-4-2-3-10(12)5-11/h2-5,7,13H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOOBINOZGPYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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